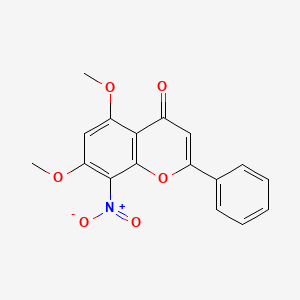
2-(2-Chloroethylsulfanyl)ethyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethylsulfanyl)ethyl propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethylsulfanyl)ethyl propanoate can be synthesized through the esterification of 2-(2-chloroethylsulfanyl)ethanol with propanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-(2-chloroethylsulfanyl)ethanol and propanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: 2-(2-Chloroethylsulfanyl)ethanol and propanoic acid.
Reduction: 2-(2-Chloroethylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(2-chloroethylsulfanyl)ethanol, which can interact with biological molecules. The chloroethylsulfanyl group may also participate in nucleophilic substitution reactions, modifying the activity of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Lacks the chloroethylsulfanyl group, making it less reactive in substitution reactions.
2-(2-Chloroethylsulfanyl)ethanol: The alcohol counterpart of the ester, more reactive in oxidation and reduction reactions.
Methyl propanoate: Another simple ester, but with different physical and chemical properties due to the absence of the chloroethylsulfanyl group.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl propanoate is unique due to the presence of both the ester and chloroethylsulfanyl functionalities. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89693-30-1 |
|---|---|
Molecular Formula |
C7H13ClO2S |
Molecular Weight |
196.70 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl propanoate |
InChI |
InChI=1S/C7H13ClO2S/c1-2-7(9)10-4-6-11-5-3-8/h2-6H2,1H3 |
InChI Key |
PUNNSSDZYZKROI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
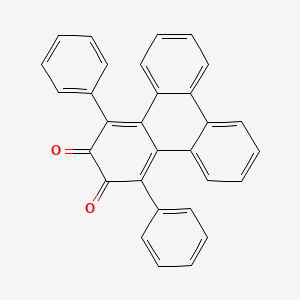
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
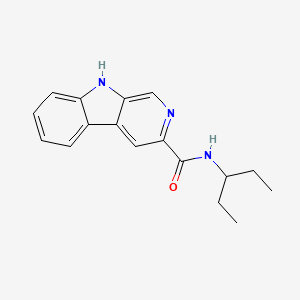
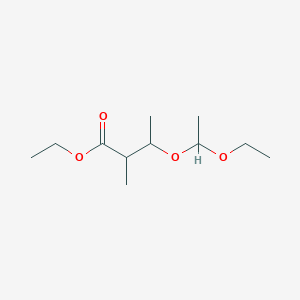
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
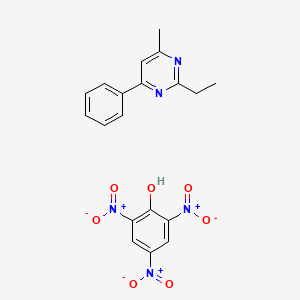


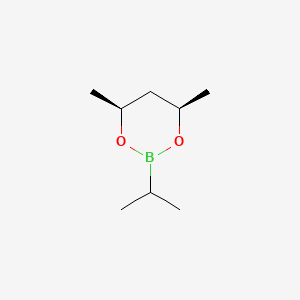
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
